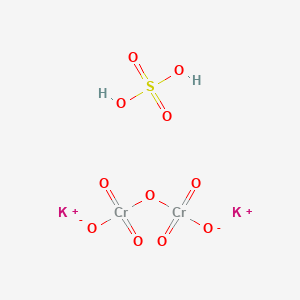

Potassium dichromate sulfuric acid

Description

Mechanistic Elucidation of Oxidation Pathways Mediated by Potassium Dichromate-Sulfuric Acid Systems

Reaction Mechanisms in Alcohol Oxidation: Primary vs. Secondary Substrate Differentiation

Primary and secondary alcohols undergo distinct oxidative pathways when treated with potassium dichromate (K₂Cr₂O₇) in sulfuric acid. For primary alcohols , the reaction proceeds through a two-step process: initial oxidation to an aldehyde followed by further oxidation to a carboxylic acid. The aldehyde intermediate forms a hydrate in the aqueous acidic medium, which undergoes elimination to yield the final carboxylic acid. For example, ethanol oxidizes to ethanoic acid via the intermediate ethanal:

$$ 3\text{CH}3\text{CH}2\text{OH} + 2\text{Cr}2\text{O}7^{2-} + 16\text{H}^+ \rightarrow 3\text{CH}3\text{COOH} + 4\text{Cr}^{3+} + 11\text{H}2\text{O} $$

In contrast, secondary alcohols like cyclohexanol oxidize directly to ketones (e.g., cyclohexanone) without over-oxidation, as ketones lack the α-hydrogen required for further reaction. The divergence arises from the stability of the chromate ester intermediate: primary alcohol-derived esters undergo β-hydrogen elimination, while secondary analogs form stable ketones after chromium departure.

Table 1: Oxidation Products of Alcohols in K₂Cr₂O₇-H₂SO₄ Systems

| Alcohol Class | Intermediate | Final Product | Chromium State Change |

|---|---|---|---|

| Primary | Aldehyde | Carboxylic Acid | Cr(VI) → Cr(III) |

| Secondary | None | Ketone | Cr(VI) → Cr(III) |

Sulfuric Acid’s Role in Dichromate Activation and Chromic Acid Formation

Sulfuric acid serves dual roles: (1) protonating dichromate ions to generate chromic acid (H₂CrO₄), the active oxidant, and (2) providing the acidic medium necessary for chromate ester formation. The protonation sequence begins with dichromate equilibration:

$$ \text{Cr}2\text{O}7^{2-} + \text{H}2\text{O} \rightleftharpoons 2\text{HCrO}4^- $$

Subsequent protonation yields chromic acid:

$$ \text{HCrO}4^- + \text{H}^+ \rightarrow \text{H}2\text{CrO}_4 $$

Chromic acid reacts with alcohols to form chromate esters, where the oxygen of the alcohol coordinates to chromium, creating a leaving group that facilitates β-hydrogen elimination. The acidic environment also stabilizes intermediates, preventing premature decomposition.

Kinetic Profiling of Electron Transfer Processes in Protonated Media

Kinetic studies of the ethanol-dichromate reaction reveal a pseudo-first-order dependence on dichromate concentration under excess alcohol and acid conditions. The rate law simplifies to:

$$ \text{Rate} = k[\text{Cr}2\text{O}7^{2-}] $$

Spectrophotometric monitoring of the Cr(VI) → Cr(III) transition (λ = 440 nm) demonstrates a linear decrease in absorbance over time, consistent with a first-order rate constant. Activation parameters, derived from Arrhenius plots, indicate an energy-intensive transition state involving simultaneous C-H bond cleavage and chromium-oxygen bond reorganization.

Table 2: Kinetic Parameters for Ethanol Oxidation by K₂Cr₂O₇-H₂SO₄

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 0.015 min⁻¹ | [H⁺] = 2.0 M, 25°C |

| Activation Energy (Eₐ) | 45 kJ/mol | Ethanol in excess |

| Reaction Order | First in Cr(VI) | Pseudo-first conditions |

Propriétés

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2K.H2O4S.7O/c;;;;1-5(2,3)4;;;;;;;/h;;;;(H2,1,2,3,4);;;;;;;/q;;2*+1;;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRHFQQMJPPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2K2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Optimization and Industrial Protocols

Industrial-scale production requires precise control of sulfuric acid concentration, temperature, and stoichiometry. Excess sulfuric acid drives the equilibrium toward dichromate formation, while temperatures between 80–100°C enhance reaction kinetics. Modern facilities employ recirculation systems to recover unreacted chromate and minimize waste.

Crystallization and Purification

Post-reaction, the mixture is cooled to 20–30°C to precipitate potassium dichromate crystals. The product is filtered and washed with cold water to remove residual sulfate ions. Yield optimization studies indicate that a 1:1 molar ratio of K₂CrO₄ to H₂SO₄ achieves >95% purity.

Reactions of Potassium Dichromate with Concentrated Sulfuric Acid

Concentrated sulfuric acid reacts with potassium dichromate to form chromic anhydride (CrO₃), a vital oxidizing agent. The patented method CN102020316B details a high-yield process:

Process Parameters and Crystallization

Key parameters include:

Filtration and Recrystallization

The crude CrO₃ is filtered at 85–95°C and washed with saturated CrO₃ solution to eliminate KHSO₄ impurities. Filtrate recycling reduces waste and improves cost efficiency.

Spectroscopic and Cryoscopic Analysis in Concentrated H₂SO₄

In 100% sulfuric acid, both K₂CrO₄ and K₂Cr₂O₇ form the same species, CrO₂(HSO₄)₂, as confirmed by UV-Vis spectroscopy. Cryoscopic measurements reveal a van’t Hoff factor (ν) of 9.0, indicating extensive ionization:

This behavior underpins the compound’s utility in superacid-mediated reactions.

Analytical Applications: Chemical Oxygen Demand (COD) Testing

The K₂Cr₂O₇–H₂SO₄ system is central to COD analysis, quantifying organic pollutants via oxidation:

Standardized Protocols

-

Spectroquant® Method : Pre-measured reagents enable COD determination in 4–10,000 mg/L ranges.

-

Heating and Titration : Samples are digested at 150°C for 2 hours, followed by spectrophotometric analysis of unreacted Cr₂O₇²⁻.

Industrial Innovations and Patented Advances

The integration of potassium dichromate synthesis with sub-molten salt technology (Chinese Academy of Sciences) exemplifies sustainable innovation:

-

Closed-Loop K⁺ Recovery : KHSO₄ byproducts are converted back to KOH via electrolysis, reducing raw material costs by 40%.

-

Energy Efficiency : Low-temperature crystallization (20–150°C) cuts energy use by 30% compared to thermal decomposition methods.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Potassium dichromate and sulfuric acid are involved in various types of chemical reactions, primarily oxidation reactions. When combined, they form a powerful oxidizing mixture that can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

The combination of potassium dichromate and sulfuric acid is commonly used to oxidize primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. The reaction conditions typically involve heating the mixture under reflux.

Major Products Formed

Primary Alcohols: Oxidized to aldehydes and further to carboxylic acids.

Secondary Alcohols: Oxidized to ketones.

Inorganic Compounds: Various oxidation states of chromium are formed, such as chromium trioxide.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Potassium dichromate is a strong oxidizing agent, especially in acidic environments. When dissolved in sulfuric acid, it undergoes various chemical reactions that are utilized in different applications:

- Oxidation Reactions : Potassium dichromate reacts with aliphatic alcohols and other organic compounds, facilitating oxidation processes. This property is exploited in organic synthesis and analytical chemistry for determining alcohol concentrations through spectrophotometric methods .

- Chromate-Dichromate Equilibrium : The equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions is pH-dependent, shifting towards dichromate in acidic conditions. This principle is often applied in educational settings to demonstrate chemical equilibria .

Industrial Applications

- Spectrophotometry :

-

Analytical Chemistry :

- In the analysis of various substances, potassium dichromate serves as a titrant due to its known oxidizing capacity. For instance, it is used to determine the concentration of reducing agents in samples through redox titrations.

- Cleaning and Etching :

- Construction Materials :

Case Study 1: Oxidation Kinetics

A study investigated the kinetics of oxidation of aliphatic alcohols using potassium dichromate in sulfuric acid. The experiment involved varying the concentration of alcohols while measuring absorbance at specific intervals using UV-Vis spectroscopy. Results indicated that the reaction followed pseudo-first-order kinetics under controlled conditions .

| Alcohol Concentration (mol/dm³) | Reaction Rate (absorbance change/min) |

|---|---|

| 0.05 | 0.12 |

| 0.10 | 0.25 |

| 0.12 | 0.30 |

Case Study 2: Calibration Standards

In a laboratory setting, potassium dichromate solutions were used to calibrate UV-Vis spectrophotometers according to NIST guidelines. The absorbance values were compared against established standards to ensure accuracy in photometric measurements.

| Wavelength (nm) | Absorbance (K₂Cr₂O₇ in H₂SO₄) | Tolerance Level |

|---|---|---|

| 440 | 0.85 | ±0.01 |

| 500 | 0.60 | ±0.01 |

| 600 | 0.20 | ±0.01 |

Safety Considerations

Handling potassium dichromate requires strict adherence to safety protocols due to its toxic and carcinogenic properties. Personal protective equipment (PPE), including gloves and goggles, should be worn when working with this compound.

Mécanisme D'action

The mechanism by which potassium dichromate and sulfuric acid exert their effects involves the reduction of the dichromate ion to chromium (III) ion. The oxidation state of chromium changes from +6 to +3, releasing oxygen atoms that oxidize the target compound. The overall reaction can be represented as:

Cr2O72−+14H++6e−→2Cr3++7H2O

Comparaison Avec Des Composés Similaires

Sodium Dichromate (Na₂Cr₂O₇)

Oxidation Efficiency :

Chromic Acid (H₂CrO₄/CrO₃)

Preparation : Chromic acid is generated by reacting K₂Cr₂O₇ with concentrated H₂SO₄:

$$ \text{K}2\text{Cr}2\text{O}7 + 2\ \text{H}2\text{SO}4 \rightarrow 2\ \text{CrO}3 + 2\ \text{KHSO}4 + \text{H}2\text{O} $$

.

Oxidation Strength :

Potassium Permanganate (KMnO₄)

Comparison with Dichromates :

- KMnO₄ is a stronger oxidizer in acidic conditions (E° = +1.51 V vs. +1.33 V for K₂Cr₂O₇) but less selective. It overoxidizes substrates (e.g., breaking carbon-carbon bonds) .

- Environmental Impact: MnO₂ byproduct complicates waste management compared to Cr³⁺ from dichromate systems .

Research Findings and Trends

- Efficiency : K₂Cr₂O₇/H₂SO₄ systems offer superior control in organic synthesis, minimizing overoxidation compared to Na₂Cr₂O₇ .

- Environmental Shift: Regulatory pressures are reducing Cr⁶⁺ use. For example, TOC analysis now favors loss-on-ignition (LOI) over dichromate methods, though LOI requires location-specific calibration .

- Analytical Innovations: Flow-injection analysis with K₂Cr₂O₇/H₂SO₄ achieves rapid COD determination (10 samples/hour) with 1.3% precision, even in chloride-rich matrices .

Q & A

Q. Why is sulfuric acid required when using potassium dichromate (K₂Cr₂O₇) as an oxidizing agent?

Sulfuric acid provides the acidic medium necessary for K₂Cr₂O₇ to act as a strong oxidizer. The H⁺ ions from sulfuric acid stabilize the dichromate ion (Cr₂O₇²⁻), enabling efficient electron transfer during redox reactions. For example, in alcohol oxidation (e.g., Jones oxidation), the acidic environment ensures chromium (VI) remains in its +6 oxidation state, maximizing its oxidizing capacity .

Q. How do I prepare standardized potassium dichromate solutions for titrimetric analysis?

- 0.25 M K₂Cr₂O₇ : Dissolve 12.2577 g of pre-dried (120°C, 4 hrs) K₂Cr₂O₇ in water and dilute to 1 L. This solution is primary-standard grade and does not require further standardization .

- Dilute solutions (e.g., 0.006% w/v) : Prepare in 0.005 M H₂SO₄ for spectrophotometric calibration, ensuring pH stability and reproducibility in COD (Chemical Oxygen Demand) assays .

Q. What is the mechanistic role of K₂Cr₂O₇-H₂SO₄ in organic carbon determination?

In soil/organic carbon analysis, the mixture oxidizes organic matter to CO₂. Excess dichromate is titrated with ferrous ammonium sulfate (FAS) using o-phenanthroline as an indicator. The endpoint is marked by a color shift from orange to brown-red, correlating with unreacted Cr(VI) reduction to Cr(III) .

Advanced Research Questions

Q. How do I validate analytical methods involving K₂Cr₂O₇-H₂SO₄ systems (e.g., COD or organic carbon assays)?

- Calibration : Use NIST-traceable K₂Cr₂O₇ standards (e.g., 0.006% w/v in 0.005 M H₂SO₄) to validate UV-Vis spectrophotometers at 350 nm .

- Precision/Accuracy : Perform spike-and-recovery tests with certified reference materials (CRMs). For example, recoveries of 95–105% in COD assays confirm method reliability .

- Interference testing : Evaluate matrix effects (e.g., chloride ions) by adding Ag₂SO₄ to suppress side reactions .

Q. How can I resolve discrepancies in Cr(VI) quantification during titrimetric analyses?

- Endpoint variability : Use potentiometric titration instead of visual indicators to minimize human error in detecting color transitions .

- Contamination control : Pre-treat glassware with chromic acid wash (K₂Cr₂O₇-H₂SO₄) to eliminate organic residues that may consume Cr(VI) .

Q. What are the optimal digestion parameters for K₂Cr₂O₇-H₂SO₄-based oxidation in complex matrices?

- Temperature : Maintain 210–230°C during reflux digestion to ensure complete oxidation without volatilizing organic compounds .

- Reaction time : 15–17 minutes for soils with high lignin content; extend to 30 minutes for refractory organics .

- Acid strength : Use 1 M H₂SO₄ to balance reaction kinetics and avoid excessive frothing in high-carbon samples .

Q. How does K₂Cr₂O₇-H₂SO₄ compare to other oxidizing agents (e.g., KMnO₄) in redox applications?

- Selectivity : K₂Cr₂O₇ is less prone to over-oxidation than KMnO₄, making it preferable for controlled alcohol-to-ketone conversions (e.g., secondary alcohols in Jones oxidation) .

- Stability : Cr(VI) in acidic media is more stable than Mn(VII), reducing the need for inert atmospheres .

Methodological Challenges & Solutions

Q. How do I mitigate safety risks when handling K₂Cr₂O₇-H₂SO₄ mixtures?

- Ventilation : Use fume hoods to avoid inhaling Cr(VI) aerosols, a Group I carcinogen .

- Waste disposal : Neutralize spent solutions with NaHSO₃ to reduce Cr(VI) to less toxic Cr(III) before disposal .

Q. What modifications are needed for K₂Cr₂O₇-H₂SO₄ oxidation in nanomaterial synthesis?

- Graphene-TiO₂ hybrids : Use K₂Cr₂O₇-H₂SO₄ to functionalize graphene surfaces, enhancing photocatalytic activity. Optimize H₂SO₄ concentration (95–98%) to control oxidation depth without disrupting sp² carbon networks .

Data Interpretation

Q. How do I analyze conflicting Cr(VI) reduction data in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.